Methenamine hippurate

Overview

Description

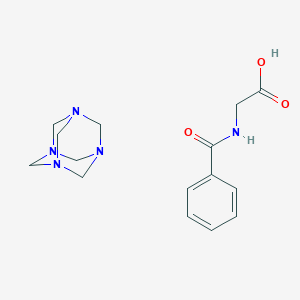

Methenamine hippurate is a compound used primarily as a urinary antiseptic. It is the hippuric acid salt of methenamine, a heterocyclic organic compound with a cage-like structure similar to adamantane. This compound is commonly used for the prophylactic or suppressive treatment of frequently recurring urinary tract infections .

Mechanism of Action

Target of Action

Methenamine hippurate is primarily used as a urinary tract antiseptic . Its primary targets are the bacteria that cause urinary tract infections (UTIs). It is particularly effective against both gram-positive and gram-negative bacteria in the urinary tract .

Mode of Action

This compound works by a unique mechanism. Formaldehyde is highly bactericidal, denaturing proteins and nucleic acids of bacteria, thereby killing them .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is relatively straightforward. When the drug is present in an acidic environment, it is hydrolyzed into formaldehyde and ammonia . The formaldehyde then interacts with the bacteria, denaturing their proteins and nucleic acids, leading to their death .

Pharmacokinetics

This compound is readily absorbed from the gastrointestinal tract . About 10% to 30% of the drug will be hydrolyzed by gastric juices unless it is protected by an enteric coating . The distribution volume is 0.6 L/kg . It is metabolized in the liver and hydrolyzed to formaldehyde and ammonia in the urine . Approximately 70% to 90% of the drug is excreted in the urine as unchanged drug within 24 hours . The half-life elimination is approximately 4 hours .

Result of Action

The result of the action of this compound is the eradication of bacteria in the urinary tract, thereby preventing or treating urinary tract infections . Ingestion of a 1-gram dose of this compound produces antibacterial activity in the urine within half an hour . Administration of 1 g twice daily produces continuous antibacterial activity in the urine .

Biochemical Analysis

Biochemical Properties

Methenamine hippurate plays a significant role in biochemical reactions, particularly in the urinary tract. Upon ingestion, this compound is hydrolyzed in acidic urine to produce formaldehyde, a potent antibacterial agent . The formaldehyde formed interacts with bacterial proteins and nucleic acids, leading to the denaturation of these biomolecules and ultimately bacterial cell death . The hippuric acid component helps to maintain the acidic environment necessary for the hydrolysis of methenamine .

Cellular Effects

This compound exerts its effects on various types of cells, particularly those in the urinary tract. The formaldehyde produced from this compound hydrolysis disrupts bacterial cell walls and proteins, leading to bacterial cell death . This compound also influences cellular processes by increasing the acidity of the urine, which can inhibit the growth of certain bacteria . Additionally, this compound has been shown to enhance the barrier function of the urothelium, reducing urothelial permeability and increasing urinary immunoglobulin A levels .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis in acidic urine to produce formaldehyde and ammonia . Formaldehyde acts as a nonspecific bactericidal agent by denaturing bacterial proteins and nucleic acids . The hippuric acid component aids in maintaining the acidic environment necessary for this hydrolysis . This dual action ensures that this compound effectively prevents the recurrence of urinary tract infections by creating an inhospitable environment for bacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under normal storage conditions but begins to hydrolyze upon exposure to acidic environments . Long-term studies have shown that continuous administration of this compound maintains antibacterial activity in the urine, preventing recurrent urinary tract infections . High doses over extended periods can cause bladder irritation and other adverse effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively prevents urinary tract infections without significant adverse effects . At higher doses, it can cause bladder irritation, painful and frequent urination, and other toxic effects . Studies have shown that doses up to 600 mg/kg in a single administration are well-tolerated in dogs and rats without toxic effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include its hydrolysis to formaldehyde and ammonia in acidic urine . The formaldehyde produced exerts its antibacterial effects by denaturing bacterial proteins and nucleic acids . The hippuric acid component helps to maintain the acidic environment necessary for this hydrolysis . Additionally, hippurate, a hepatic phase 2 conjugation product of microbial benzoate, has been shown to play a role in metabolic health .

Transport and Distribution

This compound is readily absorbed from the gastrointestinal tract and distributed throughout the body . It is excreted primarily by the kidneys, where it is hydrolyzed to formaldehyde and ammonia in the acidic environment of the urine . This ensures that the antibacterial activity of this compound is localized to the urinary tract, minimizing systemic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the urinary tract, where it exerts its antibacterial effects . The formaldehyde produced from its hydrolysis interacts with bacterial cell walls and proteins, leading to bacterial cell death . The hippuric acid component helps to maintain the acidic environment necessary for this hydrolysis, ensuring that the antibacterial activity of this compound is localized to the urinary tract .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methenamine hippurate is synthesized by reacting methenamine with hippuric acid. The reaction typically involves dissolving methenamine in water and then adding hippuric acid to the solution. The mixture is then heated to promote the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by combining formaldehyde and ammonia to form methenamine, which is then reacted with hippuric acid. The reaction is conducted in a controlled environment to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Methenamine hippurate undergoes hydrolysis in acidic conditions, converting into formaldehyde and ammonia. This reaction is crucial for its antimicrobial activity .

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (pH < 6) are required for the hydrolysis of this compound to formaldehyde and ammonia.

Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions under normal physiological conditions.

Major Products Formed:

Scientific Research Applications

Methenamine hippurate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the production of other compounds.

Biology: Studied for its antimicrobial properties and its ability to prevent urinary tract infections.

Medicine: Widely used as a urinary antiseptic to prevent recurrent urinary tract infections.

Industry: Utilized in the production of plastics, pharmaceuticals, and rubber additives.

Comparison with Similar Compounds

Methenamine Mandelate: Another salt form of methenamine, used similarly for urinary tract infections.

Hexamethylenetetramine: The base compound from which methenamine hippurate is derived.

Uniqueness: this compound is unique due to its specific use in preventing urinary tract infections through the controlled release of formaldehyde in acidic urine. Unlike other antibiotics, it does not contribute to antibiotic resistance, making it a valuable alternative for long-term prophylaxis .

Biological Activity

Methenamine hippurate is a compound primarily used for the prophylaxis and treatment of urinary tract infections (UTIs). Its biological activity stems from its ability to produce formaldehyde in acidic urine, which exhibits significant antibacterial properties. This article explores the pharmacological mechanisms, efficacy, and clinical research surrounding this compound, supported by data tables and case studies.

This compound is hydrolyzed to formaldehyde in acidic conditions (pH < 6). The formaldehyde produced is a potent bactericidal agent that acts by denaturing proteins and nucleic acids in bacteria. The presence of hippuric acid helps maintain urine acidity, enhancing the conversion of methenamine to formaldehyde. Notably, methenamine's activity is diminished in alkaline environments, particularly in the presence of urea-splitting bacteria like Proteus spp., which can raise urine pH and inhibit its effectiveness .

Pharmacokinetics

- Absorption : this compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring approximately 30 minutes post-ingestion.

- Distribution : The volume of distribution is around 0.56 L/kg.

- Metabolism : A small fraction is metabolized to formaldehyde in the stomach; however, most is excreted unchanged.

- Excretion : Approximately 70-90% of a single dose is excreted in urine within 24 hours .

Efficacy Against Bacterial Strains

This compound demonstrates activity against various gram-positive and gram-negative bacteria, including:

| Bacterial Strain | Sensitivity to this compound |

|---|---|

| Escherichia coli | Sensitive |

| Enterococcus spp. | Sensitive |

| Staphylococcus spp. | Sensitive |

| Proteus spp. | Inhibited only in acidic urine |

| Pseudomonas spp. | Inhibited only in acidic urine |

| Enterobacter aerogenes | Generally resistant |

The effectiveness of this compound has been documented primarily in patients without renal tract abnormalities, showcasing significant reductions in symptomatic UTIs when used for short-term prophylaxis .

Case Study: Urobiome Changes

A recent study evaluated the impact of this compound on the urobiome of postmenopausal women with recurrent UTIs. Over three months, treatment with this compound resulted in increased richness of the urobiome without significant alterations in overall diversity. This suggests that methenamine may help preserve beneficial microbial populations while exerting its antibacterial effects .

Efficacy Trials

A meta-analysis of multiple trials indicated that this compound significantly reduces symptomatic UTIs among patients without renal abnormalities. For instance:

- Short-term Treatment (≤1 week) : Risk Ratio (RR) for symptomatic UTI was 0.14 (95% CI 0.05 to 0.38), indicating a strong protective effect.

- Long-term Treatment : Data remains inconclusive regarding effectiveness beyond one week .

Safety Profile

The safety profile of this compound is generally favorable, with minor adverse effects reported in less than 3.5% of patients. Common side effects include gastrointestinal disturbances such as nausea and dysuria .

Properties

IUPAC Name |

2-benzamidoacetic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3.C6H12N4/c11-8(12)6-10-9(13)7-4-2-1-3-5-7;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-5H,6H2,(H,10,13)(H,11,12);1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAIXOJGRFKICW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10972603 | |

| Record name | N-[Hydroxy(phenyl)methylidene]glycine--1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5714-73-8 | |

| Record name | Methenamine hippurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5714-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methenamine hippurate [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005714738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(phenyl)methylidene]glycine--1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzoylglycine, compound with 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHENAMINE HIPPURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M329791L57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does methenamine hippurate work against urinary tract infections (UTIs)?

A1: this compound itself is not directly antibacterial. It acts as a prodrug, breaking down in acidic urine (pH ≤ 5.5) to release formaldehyde. [, , ] Formaldehyde is the active agent, exhibiting broad-spectrum antimicrobial activity against common UTI pathogens. [, , ]

Q2: How does formaldehyde exert its antibacterial effect?

A2: Formaldehyde acts as a non-specific crosslinking agent. [, ] It reacts with amino and sulfhydryl groups on bacterial proteins and nucleic acids, disrupting their structure and function, ultimately leading to bacterial cell death. [, ]

Q3: What is the chemical structure of this compound?

A3: this compound is a salt formed between methenamine (hexamethylenetetramine) and hippuric acid. [, ]

Q4: Is there a difference in formaldehyde release between this compound and methenamine mandelate?

A4: Yes, studies in patients with spinal cord injuries found that methenamine mandelate produces significantly higher urine formaldehyde concentrations compared to this compound, particularly in those using intermittent catheterization. []

Q5: Does acidifying urine enhance the effectiveness of this compound?

A5: While formaldehyde release from this compound is enhanced in acidic urine, clinical studies have not consistently demonstrated a benefit from additional urinary acidification. [, ]

Q6: In which patient populations might this compound be less effective for preventing UTIs?

A6: Research suggests that this compound may be less effective in:

- Patients with indwelling catheters: Studies report variable outcomes, with some suggesting limited effectiveness in preventing bacteriuria or symptomatic UTIs. [, ]

- Patients requiring intermittent catheterization: Formaldehyde concentrations may be lower compared to those without catheters. []

- Patients with renal tract abnormalities: Meta-analyses of clinical trials suggest a possible reduced efficacy in preventing UTIs in this population. [, ]

Q7: What is the role of this compound in antibiotic stewardship?

A7: this compound is considered a potential alternative to prophylactic antibiotics for recurrent UTIs in women, particularly in light of increasing antibiotic resistance. [, , ] A large randomized controlled trial (ALTAR) demonstrated that this compound was non-inferior to daily low-dose antibiotics in preventing recurrent UTIs. [, , ]

Q8: What are the reported adverse effects of this compound?

A9: this compound is generally well-tolerated. [, , ] Reported adverse effects are typically mild and infrequent, including:

- Gastrointestinal upset (nausea, vomiting, dyspepsia) [, , ]

- Skin reactions (rash) []

- Rare reports of uveitis []

Q9: What analytical methods are used to quantify this compound and its metabolites?

A9: Analytical techniques for this compound and its metabolites include:

- High-performance liquid chromatography (HPLC): This method is used to quantify this compound and related substances in pharmaceutical formulations. []

- Spectrophotometry: This method can be used to quantify hippuric acid, a metabolite of this compound. []

Q10: What are some future research directions for this compound?

A10: Future research should focus on:

- Exploring combination therapy: Studies investigating the efficacy and safety of this compound in combination with other non-antibiotic agents are warranted. [, ]

- Understanding its impact on the bladder microbiome: Research into how this compound affects the bladder microbiome and its potential role in preventing rUTI is crucial. []

- Identifying biomarkers to predict efficacy: Research is needed to identify biomarkers that can predict which patients will respond best to this compound therapy. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.